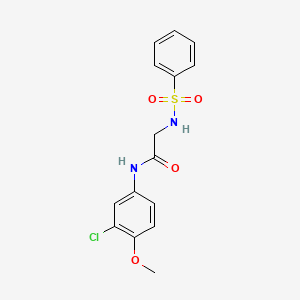![molecular formula C12H17ClN2OS B4616589 2-[(4-chlorophenyl)thio]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B4616589.png)
2-[(4-chlorophenyl)thio]-N-[2-(dimethylamino)ethyl]acetamide
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions including reduction, acetylation, ethylation, and condensation. For example, a compound was synthesized from m-nitro acetophenone through a series of steps with an overall yield of 77% (Gong Fenga, 2007). Improvements in technical methods have made the synthesis process more efficient and cost-effective.
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using X-ray diffraction and spectroscopic techniques. For instance, the crystal structure of a related acetamide revealed intermolecular interactions forming chains, demonstrating the compound's molecular organization (K. Saravanan et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving related compounds include functional group transformations and condensation reactions. The synthesis and evaluation of such compounds often explore their potential as opioid kappa agonists, highlighting their significant biological activity (G. Costello et al., 1991).
Physical Properties Analysis
The physical properties of compounds like 2-[(4-chlorophenyl)thio]-N-[2-(dimethylamino)ethyl]acetamide are characterized using techniques such as IR, NMR, and MS. Studies have identified key structural features and provided detailed insights into the compounds' physical characteristics, including solvatochromic effects indicative of their interaction with solvents of varying polarity (P. Jansukra et al., 2021).
Chemical Properties Analysis
The chemical properties of these compounds are closely tied to their reactivity and potential applications in medicinal chemistry. For instance, the discovery of nonpeptide agonists of the urotensin-II receptor showcases the therapeutic potential of structurally related compounds (G. Croston et al., 2002).
科学的研究の応用
Discovery of Nonpeptide Agonists
A groundbreaking discovery identified 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride as a nonpeptidic agonist of the urotensin-II receptor, showcasing significant selectivity and efficacy. This compound, showing potential as a pharmacological research tool and drug lead, marks a pivotal advancement in understanding receptor interactions and offers a new pathway for therapeutic development (Croston et al., 2002).
Anti-Histaminic Activity
The Mannich base, (-dimethylamino ethyl p-chloro phenyl ketone hydrochloride, displayed significant anti-histaminic activity across various in vivo and in vitro models. This activity, especially against histamine-induced vasodepressor activity and bronchoconstriction, underscores its potential utility in developing treatments for allergic reactions and related conditions (Chaturvedi, Patnaik, & Dhawan, 1982).
Anticancer, Anti-Inflammatory, and Analgesic Activities
A study exploring 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed compounds with promising anticancer, anti-inflammatory, and analgesic properties. Specifically, the derivative N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide stood out, suggesting a strong foundation for therapeutic agent development in treating various conditions (Rani, Pal, Hegde, & Hashim, 2014).
α-Glucosidase Inhibitory Potential
Research into N‐aryl/aralkyl derivatives of 2‐methyl‐2‐{5‐(4‐chlorophenyl)‐1,3,4‐oxadiazole‐2ylthiol}acetamide showcased significant α-glucosidase inhibitory activity, indicating their potential as leads for diabetes treatment. This discovery not only expands the chemical space for diabetes management strategies but also offers insight into the structural requirements for enzyme inhibition (Iftikhar et al., 2019).
Radiosynthesis Applications
The chloroacetanilide herbicide acetochlor and the dichloroacetamide safener R-29148 have been studied for their high specific activity in metabolism and mode of action studies. The successful radiosynthesis of these compounds opens new avenues for understanding herbicide action and safety, providing critical insights into environmental and agricultural chemical interactions (Latli & Casida, 1995).
特性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[2-(dimethylamino)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2OS/c1-15(2)8-7-14-12(16)9-17-11-5-3-10(13)4-6-11/h3-6H,7-9H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWYZVVMFROTBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CSC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(4-tert-butylphenyl)propyl]amine hydrochloride](/img/structure/B4616512.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4616519.png)
![[2-(4-morpholinyl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine dihydrochloride](/img/structure/B4616528.png)
![4-chloro-N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4616534.png)
![3-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(2-furylmethyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4616541.png)
![3-[({3-[(cyclopentylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4616564.png)
![N-[3-(4-fluorophenyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4616568.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4616576.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4616597.png)
![N-(3-chloro-4-methoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B4616604.png)

![N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-N'-(3-fluorophenyl)urea](/img/structure/B4616618.png)
